![molecular formula C21H25N3O2S B3001506 (4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione CAS No. 433323-26-3](/img/structure/B3001506.png)
(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds to "(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione" has been reported in the literature. Specifically, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized with a 52% yield using a cost-effective amination process. This process utilized 4-iodo-2-methyl-6-nitroaniline with CuI as a catalyst, ethylene glycol as a ligand, and potassium phosphate as a base. The synthesized compound was characterized using ESI-MS, 1H NMR, and elementary analysis, and it serves as an important intermediate for the creation of biologically active benzimidazole compounds .
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a compound similar to the one of interest, has been thoroughly investigated. The structure was confirmed through various spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR, as well as mass spectrometry (MS). Additionally, the single crystal X-ray diffraction technique provided detailed crystallographic and conformational data. To complement the experimental findings, density functional theory (DFT) calculations were performed, which corroborated the X-ray diffraction results. These analyses are crucial for understanding the stability and conformation of the molecule .
Chemical Reactions Analysis
Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the synthesis and structural analysis of similar compounds suggest that nucleophilic substitution reactions are likely involved in its formation. The stability and reactivity of such compounds can be inferred from molecular electrostatic potential and frontier molecular orbital studies, which are typically investigated using DFT. These studies provide insights into the reactivity, interaction with other molecules, and potential sites for chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate have been explored to some extent. The compound's stability and molecular conformations were assessed through DFT calculations, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These properties are indicative of how the compound might behave under different physical conditions and how it might interact with other chemical entities. Such analyses are essential for predicting the behavior of the compound in various environments and could be extrapolated to "this compound" .
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound (4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione and its derivatives are often synthesized through nucleophilic substitution reactions or condensation reactions. These methods are critical in obtaining high-purity compounds for further study and application (Yang et al., 2021).
Characterization Techniques : Advanced characterization techniques like FT-IR, NMR spectroscopy, MS, and X-ray diffraction are employed to confirm the structure of these compounds. Such detailed analysis is essential for understanding the molecular structure and confirming the success of the synthesis process (Sanjeevarayappa et al., 2015).
Biological and Pharmacological Studies
Antimicrobial and Anthelmintic Activity : Some derivatives of this compound have been screened for in vitro antibacterial and anthelmintic activities. These studies are crucial for discovering new compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).
Antitumor Activity : Derivatives of this compound have also been investigated for their potential anticancer activities, particularly against breast cancer cells. This research is vital for the development of new cancer therapies (Yurttaş et al., 2014).
Crystallography and Structural Analysis
Crystal Structure Analysis : Crystallographic studies of these compounds reveal details about their molecular conformation, intermolecular interactions, and packing in the solid state. Such insights are fundamental for understanding the physical and chemical properties of these materials (Gumireddy et al., 2021).
Hirshfeld Surface Analysis : Hirshfeld surface analysis and fingerprint plots are used to understand the nature of intermolecular contacts. This method is vital for understanding how these molecules might interact in different environments (Kumara et al., 2017).
Molecular Docking Studies : Docking studies help in understanding how these molecules interact with biological targets, such as enzymes or receptors. This research is important for the potential design of drugs based on these compounds (Desai et al., 2017).
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-21(2,3)17-10-8-16(9-11-17)20(27)23-14-12-22(13-15-23)18-6-4-5-7-19(18)24(25)26/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMIGQIDUJNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

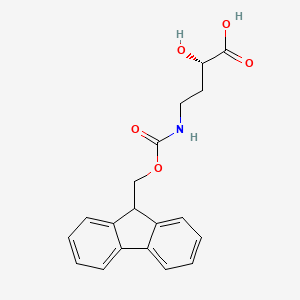

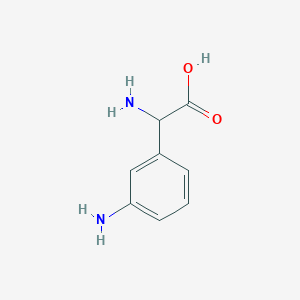
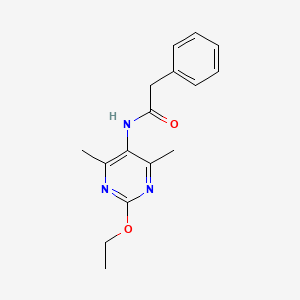


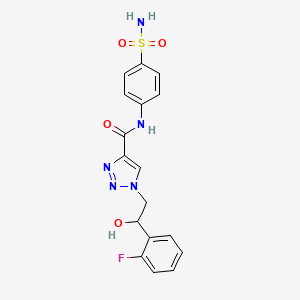
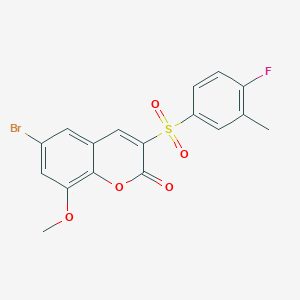
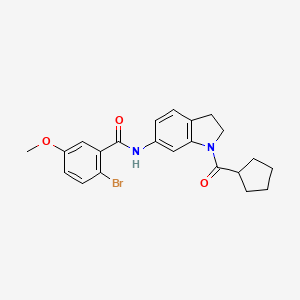

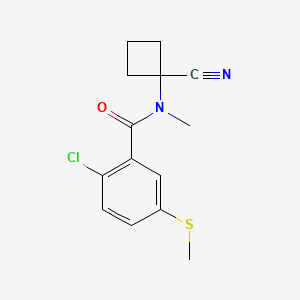
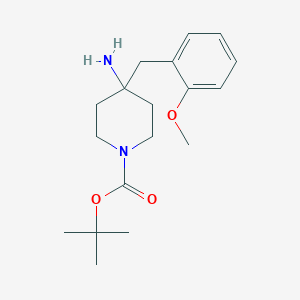
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)
